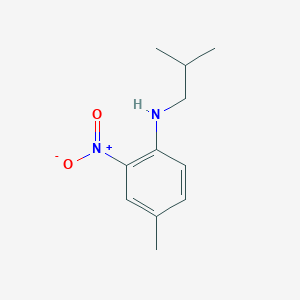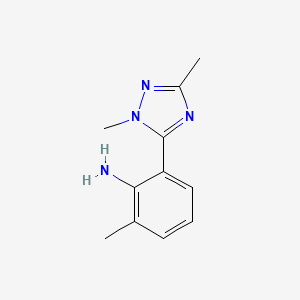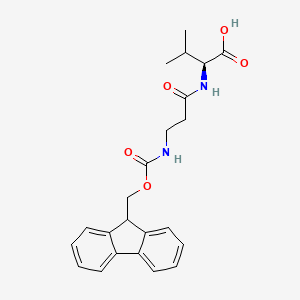![molecular formula C13H22O3 B13540960 Methyl 2-isopropyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13540960.png)
Methyl 2-isopropyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[25]octane-2-carboxylate is an organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro[25]octane ring system, which is a bicyclic structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a ketone with an ester in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired spirocyclic product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification methods like column chromatography and recrystallization are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety to form amides or thioesters.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds, such as:
Methyl 2-(propan-2-yl)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate: Similar structure but contains a sulfur atom in the ring.
Methyl 2-(propan-2-yl)-1-oxa-4-azaspiro[2.5]octane-2-carboxylate: Contains a nitrogen atom in the ring.
Methyl 2-(propan-2-yl)-1-oxa-6-azaspiro[2.5]octane-2-carboxylate: Contains both nitrogen and oxygen atoms in the ring.
The uniqueness of methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate lies in its specific spirocyclic structure and the presence of an ester functional group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H22O3 |
|---|---|
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
methyl 5-methyl-2-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-9(2)13(11(14)15-4)12(16-13)7-5-6-10(3)8-12/h9-10H,5-8H2,1-4H3 |
Clave InChI |
IPVRIONGKHXBJM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2(C1)C(O2)(C(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid](/img/structure/B13540896.png)

![1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)


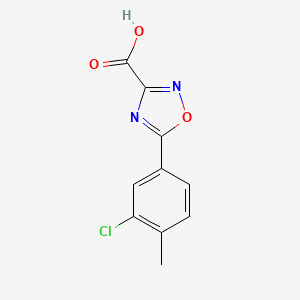
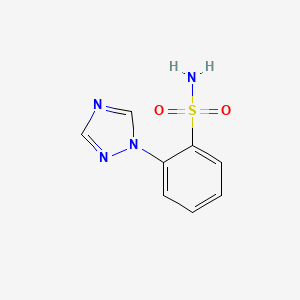
![Methyl2-amino-4-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13540929.png)
